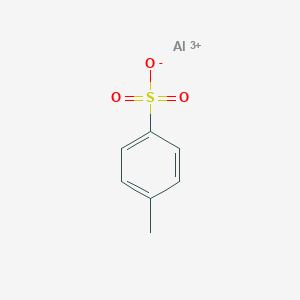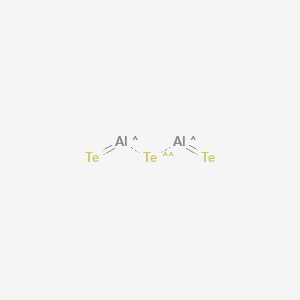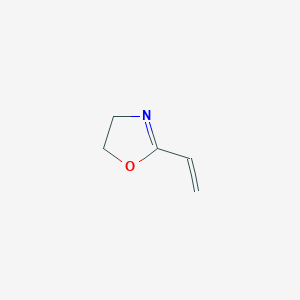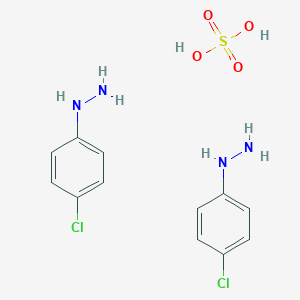
Nitrate de méthyltridodecylammonium
Vue d'ensemble
Description
Methyltridodecylammonium nitrate is a chemical compound with the molecular formula C37H78N2O3 and a molecular weight of 599.03 . It is also known by the synonym Tridodecylmethylammonium nitrate . This compound is commonly used as a nitrate sensor .
Molecular Structure Analysis
The molecular structure of Methyltridodecylammonium nitrate consists of a nitrogen atom surrounded by three dodecyl groups and one methyl group, with a nitrate ion attached to the nitrogen atom .Applications De Recherche Scientifique
Électrodes sélectives d'ions
Nitrate de méthyltridodecylammonium: est utilisé dans la préparation de membranes d'électrodes sélectives d'ions liquides. Ces électrodes sont cruciales pour l'analyse coulométrique des nitrates dans les échantillons d'eau douce. Le composé agit comme un composant électroactif hautement lipophile, facilitant l'échange d'ions nitrates dans les électrodes polymères solvants .
Catalyse par transfert de phase
En chimie analytique, le This compound sert de catalyseur de transfert de phase. Il améliore l'efficacité des réactions en permettant le transfert d'un réactif d'une phase à une autre où la réaction peut se dérouler plus efficacement .
Surveillance environnementale
Ce composé est essentiel dans la détermination des niveaux de nitrates dans l'eau et les extraits de sol. Il est utilisé dans les transistors à effet de champ sélectifs d'ions pour la surveillance environnementale, aidant à évaluer la qualité de l'eau et la présence de ruissellement agricole .
Micro-organismes nitrifiants hétérotrophes et dénitrifiants aérobies (HNAD)
This compound: peut être impliqué dans la recherche concernant les HNAD. Ces micro-organismes effectuent la nitrification de l'ammoniac et la dénitrification des nitrates/nitrites en conditions aérobies, ce qui est un processus plus simple et plus efficace que les méthodes traditionnelles. Cela a des implications importantes pour le traitement des eaux usées contenant de l'azote et la gestion de l'environnement .
Nanomédecine
Le composé pourrait potentiellement être utilisé dans la synthèse de nanoparticules métalliques bio-ingénierées. Ces nanoparticules ont des applications en thérapie antimicrobienne, où elles agissent contre divers agents pathogènes, y compris les souches résistantes aux médicaments. Les propriétés uniques de ces nanoparticules les rendent appropriées pour les systèmes de délivrance de médicaments ciblés en médecine personnalisée .
Fabrication de couches minces
This compound: est également pertinent dans le développement de couches minces d'oxydes métalliques. Les nitrates métalliques, y compris ce composé, sont préférés pour leur capacité à former des couches minces de haute qualité par traitement en solution, ce qui est important pour diverses applications électroniques et optiques .
Mécanisme D'action
Target of Action
Methyltridodecylammonium nitrate is a type of ionophore, which are compounds that transport ions across cell membranes . Its primary targets are the cell membranes where it acts as a nitrate ionophore . Ionophores play a crucial role in maintaining the balance of ions across the cell membrane, which is essential for various cellular functions.
Mode of Action
As a nitrate ionophore, Methyltridodecylammonium nitrate facilitates the transport of nitrate ions across the cell membrane . It does this by forming a complex with the nitrate ion, effectively shielding the ion’s charge and allowing it to pass through the hydrophobic interior of the cell membrane. This interaction with its targets leads to changes in the ion concentration within the cell, which can have various downstream effects.
Biochemical Pathways
Nitrate metabolism involves several steps, including nitrate reduction, nitrite reduction, and nitrogen fixation . Changes in nitrate concentration within the cell could potentially affect these pathways and their downstream effects.
Pharmacokinetics
As a lipophilic compound , it is likely to have good cell membrane permeability, which could impact its bioavailability.
Result of Action
The primary result of Methyltridodecylammonium nitrate’s action is the alteration of nitrate ion concentrations within the cell . This can affect various cellular processes, particularly those involving nitrate metabolism. The exact molecular and cellular effects would depend on the specific cell type and the role of nitrate in its physiology.
Safety and Hazards
Orientations Futures
While specific future directions for Methyltridodecylammonium nitrate are not detailed, the field of nitrate research is advancing. For instance, the electrochemical nitrogen reduction reaction (ENRR) process is being explored as a green sustainable alternative to traditional processes for ammonia production .
Propriétés
IUPAC Name |
tridodecyl(methyl)azanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.NO3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVMTKBZPOVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585024 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13533-59-0 | |
| Record name | Tridodecylmethylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Methyltridodecylammonium nitrate in nitrate-selective microelectrodes?
A1: Methyltridodecylammonium nitrate functions as a nitrate sensor within the microelectrode []. It achieves this by selectively binding to nitrate ions, allowing the electrode to detect and measure nitrate concentrations in solutions. The research paper highlights that a mixture containing 6% Methyltridodecylammonium nitrate, along with other components like poly(vinyl chloride) and nitrocellulose, exhibited favorable performance in terms of sensitivity and selectivity for nitrate ions [].
Q2: How does the composition of the microelectrode, specifically the inclusion of Methyltridodecylammonium nitrate, impact its performance?
A2: The research paper emphasizes that the specific composition of the microelectrode, including the presence of Methyltridodecylammonium nitrate, significantly influences its performance characteristics []. The researchers compared different nitrate sensor mixtures and found that the one containing Methyltridodecylammonium nitrate demonstrated superior properties, including a wider log-linear range of the calibration curve, a lower detection limit for nitrate, and enhanced selectivity for nitrate over other ions []. These findings highlight the importance of carefully selecting and optimizing the sensor composition, particularly the inclusion of Methyltridodecylammonium nitrate, to achieve optimal microelectrode performance for accurate and reliable nitrate measurements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)








![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)

